molecular formula C18H20N4O3S B2719111 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide CAS No. 851988-12-0

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Cat. No. B2719111
CAS RN: 851988-12-0
M. Wt: 372.44
InChI Key: WDHMRXZHUYQMHN-UHFFFAOYSA-N
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Description

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide, also known as DMABN, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a hydrazide derivative and has a benzothiazole ring structure, making it an interesting molecule for biological and medicinal applications.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives, including N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide, are noted for their broad spectrum of pharmaceutical applications. These compounds exhibit a range of activities such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Particularly, 2-arylbenzothiazoles are being investigated for their potential as antitumor agents. The versatility of the benzothiazole scaffold, allowing for binding to various biomolecules, has made it a focal point in drug discovery aimed at developing therapies for various ailments, notably cancer (Kamal et al., 2015).

Role in Anticancer Research

Benzothiazole compounds have been extensively explored for their anticancer properties. These derivatives are known to possess potent anticancer activity, with potential for further development as drug candidates. The review of structural modifications and the development of benzothiazoles and their conjugates as antitumor agents shed light on their promising biological profiles and synthetic accessibility. This highlights the significant interest in benzothiazoles within the pharmaceutical research community for cancer chemotherapy (Ahmed et al., 2012).

Pharmacological Activities Beyond Oncology

Benzothiazole scaffolds are not limited to anticancer applications; they are integral to the development of a wide array of therapeutic agents. Their pharmacological activities extend to antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, and anticonvulsant agents, among others. This wide spectrum of pharmacological activity underscores the versatility and significance of benzothiazole derivatives in medicinal chemistry, highlighting their potential in addressing a diverse range of diseases and conditions (Keri et al., 2015).

properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-22(2)12-7-5-11(6-8-12)17(23)20-21-18-19-15-13(24-3)9-10-14(25-4)16(15)26-18/h5-10H,1-4H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHMRXZHUYQMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

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